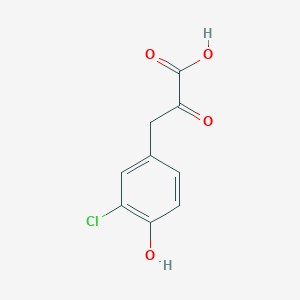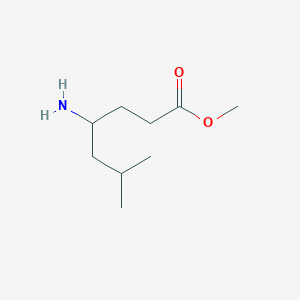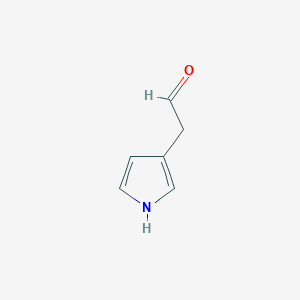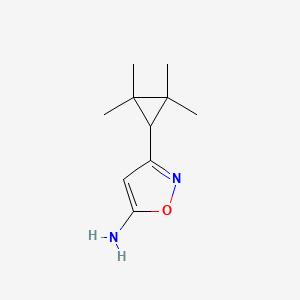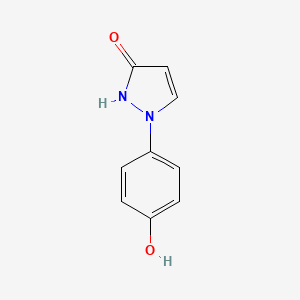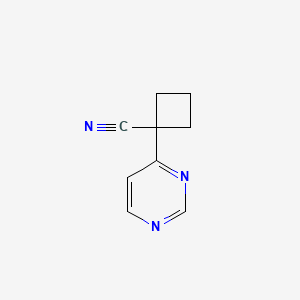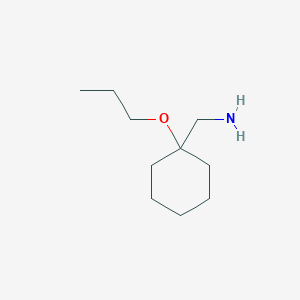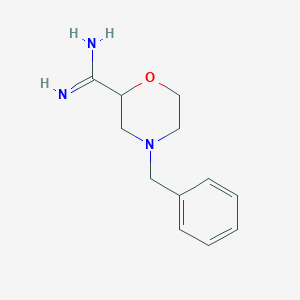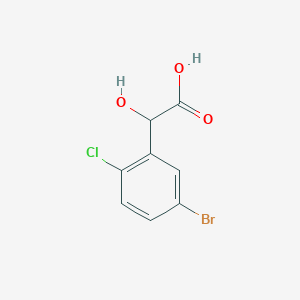
5-Bromo-2-chloromandelic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloromandelic acid: is an organic compound with the molecular formula C8H6BrClO3 It is a derivative of mandelic acid, where the aromatic ring is substituted with bromine and chlorine atoms at the 5th and 2nd positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination of Mandelic Acid: One common method to prepare 5-Bromo-2-chloromandelic acid involves the bromination and chlorination of mandelic acid. The reaction typically uses bromine and chlorine gas or their respective halogenating agents under controlled conditions to achieve selective substitution at the desired positions.
Industrial Production Methods: Industrially, the preparation of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The process involves the use of catalysts and solvents to facilitate the halogenation reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Bromo-2-chloromandelic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of 5-Bromo-2-chlorophenylmethanol or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 5-Bromo-2-chloromandelic acid is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms, particularly those involving halogenated aromatic compounds.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which 5-Bromo-2-chloromandelic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms on the aromatic ring enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparaison Avec Des Composés Similaires
5-Bromo-2-chlorobenzoic acid: Similar in structure but lacks the hydroxyl group present in mandelic acid.
2-Bromo-5-chloromandelic acid: A positional isomer with bromine and chlorine atoms at different positions.
5-Bromo-2-chlorophenylacetic acid: Similar structure but with an acetic acid moiety instead of mandelic acid.
Uniqueness:
5-Bromo-2-chloromandelic acid: is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, along with the hydroxyl and carboxyl groups from mandelic acid. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C8H6BrClO3 |
|---|---|
Poids moléculaire |
265.49 g/mol |
Nom IUPAC |
2-(5-bromo-2-chlorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrClO3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
Clé InChI |
ZXNSIGNOLWJAHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)C(C(=O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


